molecular formula C13H9BrF2OZn B14901147 2-[(3',4'-Difluorophenoxy)methyl]phenylZinc bromide

2-[(3',4'-Difluorophenoxy)methyl]phenylZinc bromide

Cat. No.: B14901147
M. Wt: 364.5 g/mol
InChI Key: YHSYMKMTCBPYJT-UHFFFAOYSA-M
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Description

2-[(3’,4’-Difluorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and utility in forming carbon-carbon bonds, making it valuable in the field of synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3’,4’-Difluorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 2-[(3’,4’-Difluorophenoxy)methyl]phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2-[(3’,4’-Difluorophenoxy)methyl]phenyl bromide+Zn2-[(3’,4’-Difluorophenoxy)methyl]phenylzinc bromide\text{2-[(3',4'-Difluorophenoxy)methyl]phenyl bromide} + \text{Zn} \rightarrow \text{2-[(3',4'-Difluorophenoxy)methyl]phenylzinc bromide} 2-[(3’,4’-Difluorophenoxy)methyl]phenyl bromide+Zn→2-[(3’,4’-Difluorophenoxy)methyl]phenylzinc bromide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3’,4’-Difluorophenoxy)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom acts as a nucleophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Reagents: Common reagents used with this compound include halides, alkyl halides, and aryl halides.

    Conditions: These reactions are typically carried out under inert conditions, often in the presence of a catalyst like palladium or nickel.

Major Products

The major products formed from these reactions are typically substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

2-[(3’,4’-Difluorophenoxy)methyl]phenylzinc bromide has several applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: It can be used to synthesize biologically active compounds for research purposes.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of fine chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism by which 2-[(3’,4’-Difluorophenoxy)methyl]phenylzinc bromide exerts its effects involves the transfer of the phenylzinc moiety to an electrophilic substrate. The zinc atom acts as a nucleophile, attacking the electrophilic center of the substrate, leading to the formation of a new carbon-carbon bond. This process is often facilitated by a catalyst, which helps to lower the activation energy and increase the reaction rate.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Difluoro-4-methoxyphenylzinc bromide
  • 4-(Trifluoromethoxy)phenylmagnesium bromide
  • 4-[(4-Morpholino)methyl]phenylzinc iodide

Uniqueness

2-[(3’,4’-Difluorophenoxy)methyl]phenylzinc bromide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex molecules where precise control over the substitution pattern is required.

Properties

Molecular Formula

C13H9BrF2OZn

Molecular Weight

364.5 g/mol

IUPAC Name

bromozinc(1+);1,2-difluoro-4-(phenylmethoxy)benzene

InChI

InChI=1S/C13H9F2O.BrH.Zn/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10;;/h1-4,6-8H,9H2;1H;/q-1;;+2/p-1

InChI Key

YHSYMKMTCBPYJT-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C([C-]=C1)COC2=CC(=C(C=C2)F)F.[Zn+]Br

Origin of Product

United States

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